Cas no 93767-25-0 (13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-)

13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- structure
93767-25-0 structure
Product Name:13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
Número CAS:93767-25-0
MF:C26H28O8
Megavatios:468.495728492737
CID:837442
PubChem ID:14240958
Update Time:2024-10-25

13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Propiedades químicas y físicas

Nombre e identificación

    • 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
    • Jangomolide
    • (3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2',3':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion e
    • (3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2\',3\':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion
    • 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trion...
    • 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,
    • 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10
    • Acidissimin
    • [ "Acidissimin" ]
    • Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-δ-lactone, (19R)- (ZCI)
    • 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, [2aR-(2aα,4aβ,4bR*,5aα,8α,8aα,10aα,10bS*,14aβ)]-
    • CHEBI:175675
    • 13H,14aH-Oxireno[d]pyrano[2',3':3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
    • 93767-25-0
    • DTXSID601098353
    • 19-(uran-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione
    • 19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione
    • (1R,2S,7R,10R,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0^{2,7.0^{2,10.0^{14,16.0^{14,20]docos-3-ene-5,12,17-trione
    • AKOS040761921
    • 13H,14aH-Oxireno[d]pyrano[2a(2),3a(2):3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
    • DA-64617
    • Renchi: 1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3
    • Clave inchi: ZYPFSBYGJYBBBK-UHFFFAOYSA-N
    • Sonrisas: O=C1C=CC23C(CC(C4(C56C(O5)C(=O)OC(C5C=COC=5)C6(C)CCC42)C)=O)C(C)(C)OC3O1

Atributos calculados

  • Calidad precisa: 468.17841785g/mol
  • Masa isotópica única: 468.17841785g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 34
  • Cuenta de enlace giratorio: 1
  • Complejidad: 1050
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 9
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.4
  • Superficie del Polo topológico: 105Ų

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.4±0.1 g/cm3
  • Punto de ebullición: 675.3±55.0 °C at 760 mmHg
  • Punto de inflamación: 362.2±31.5 °C
  • Presión de vapor: 0.0±2.1 mmHg at 25°C

13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Información de Seguridad

13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
J65400-5mg
(3R,3aS,5aR,5bS,9aR,11aR,13aR,13bR,14aS)-3-(3-Furyl)-3a,11,11,13a -tetramethyl-3,3a,4,5,5a,11a,12,13a-octahydro-8H-oxireno[d]pyrano [2',3':3,3a][2]benzofuro[5,4-f]isochromene-1,8,13(11H,14aH)-trion e
93767-25-0
5mg
¥5120.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4348-1 mg
Jangomolide
93767-25-0
1mg
¥2595.00 2022-04-26
TargetMol Chemicals
TN4348-5mg
Jangomolide
93767-25-0
5mg
¥ 3560 2024-07-20
TargetMol Chemicals
TN4348-5 mg
Jangomolide
93767-25-0 98%
5mg
¥ 3,560 2023-07-11
TargetMol Chemicals
TN4348-1 mL * 10 mM (in DMSO)
Jangomolide
93767-25-0 98%
1 mL * 10 mM (in DMSO)
¥ 3660 2023-09-15
A2B Chem LLC
AH84691-5mg
Jangomolide
93767-25-0 98% by HPLC
5mg
$770.00 2024-04-19
A2B Chem LLC
AH84691-10mg
Jangomolide
93767-25-0 98% by HPLC
10mg
$1277.00 2024-04-19
A2B Chem LLC
AH84691-25mg
Jangomolide
93767-25-0 98% by HPLC
25mg
$2660.00 2024-04-19
A2B Chem LLC
AH84691-50mg
Jangomolide
93767-25-0 98% by HPLC
50mg
$4506.00 2024-04-19
A2B Chem LLC
AH84691-100mg
Jangomolide
93767-25-0 98% by HPLC
100mg
$7770.00 2024-04-19

13H,14aH-Oxireno[d]pyrano[2',3':3,3a]- isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,- 5aH)-trione,8-(3-furanyl)-2a,3,4a,8,8a,9,10,- 10a-octahydro-2,2,4a,8a-tetramethyl-,(2aR,- 4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- Literatura relevante

Proveedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hunan Well Medicine Synthesis Technology Co., Ltd.
Yunnanjiuzhen
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Yunnanjiuzhen
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shaanxi pure crystal photoelectric technology co. LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shaanxi pure crystal photoelectric technology co. LTD
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited